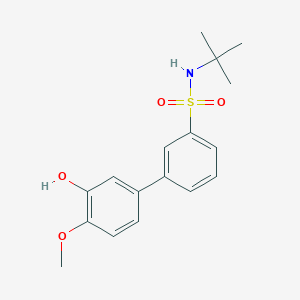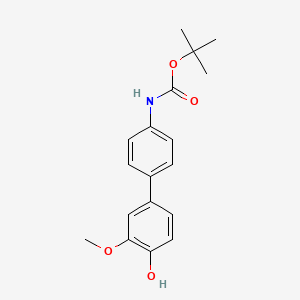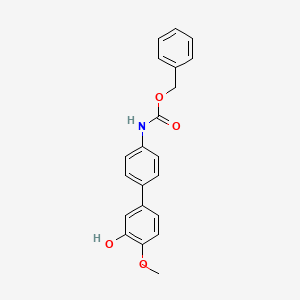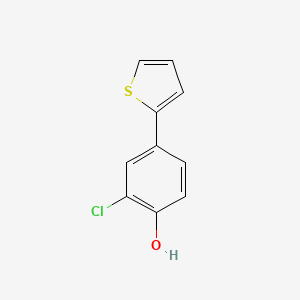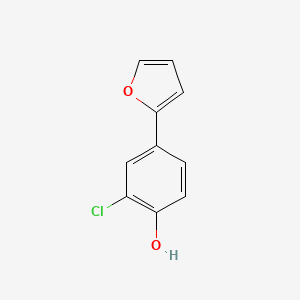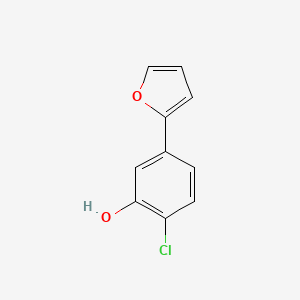
3-Chloro-5-(3-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-methylphenyl)phenol, 95% (CMPP) is an aromatic compound that has been studied in a variety of contexts. CMPP is used in the synthesis of a range of materials, including pharmaceuticals, dyes, and fragrances. It has been studied for its potential medical applications and for its ability to act as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-methylphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(3-methylphenyl)phenol, 95% acts as an electron donor, donating electrons to the aromatic ring of the molecule. This electron donation results in the formation of a cationic species, which can then react with other molecules to form an alkylated product. Additionally, 3-Chloro-5-(3-methylphenyl)phenol, 95% is believed to act as a Lewis acid, facilitating the formation of a covalent bond between the alkyl halide and the aromatic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-methylphenyl)phenol, 95% have not been extensively studied. However, it is believed that 3-Chloro-5-(3-methylphenyl)phenol, 95% may have some beneficial effects on the body, such as acting as an antioxidant. Additionally, 3-Chloro-5-(3-methylphenyl)phenol, 95% has been studied for its potential anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-5-(3-methylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. Additionally, it is relatively easy to use and is compatible with a wide range of solvents and catalysts. However, 3-Chloro-5-(3-methylphenyl)phenol, 95% also has some limitations. It is a highly reactive compound and can react with other molecules, leading to the formation of unwanted side products. Additionally, 3-Chloro-5-(3-methylphenyl)phenol, 95% is not soluble in water, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the use of 3-Chloro-5-(3-methylphenyl)phenol, 95% in scientific research. These include further studies into its potential medical applications, such as in the treatment of cancer and other diseases. Additionally, 3-Chloro-5-(3-methylphenyl)phenol, 95% could be studied for its potential use as a catalyst in organic synthesis, as well as its ability to act as an electron donor in the formation of cationic species. Furthermore, 3-Chloro-5-(3-methylphenyl)phenol, 95% could be studied for its potential use in the synthesis of a range of compounds, such as pharmaceuticals, dyes, and fragrances. Finally, 3-Chloro-5-(3-methylphenyl)phenol, 95% could be studied for its potential biochemical and physiological effects, such as its antioxidant and anti-inflammatory properties.
Synthesis Methods
3-Chloro-5-(3-methylphenyl)phenol, 95% is synthesized through a process known as the Friedel-Crafts alkylation reaction. This reaction involves the use of an alkyl halide, such as bromoethane, and an aromatic compound, such as 3-Chloro-5-(3-methylphenyl)phenol, 95%. The alkyl halide is reacted with the aromatic compound in the presence of a Lewis acid, such as aluminum chloride, to form an alkylated product. The reaction is typically carried out in a solvent, such as dichloromethane, at a temperature of 0-40°C. The reaction is typically complete within 2-3 hours.
Scientific Research Applications
3-Chloro-5-(3-methylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, dyes, and fragrances. It has also been used as a catalyst in organic synthesis. Additionally, 3-Chloro-5-(3-methylphenyl)phenol, 95% has been studied for its potential medical applications, such as in the treatment of cancer and other diseases.
properties
IUPAC Name |
3-chloro-5-(3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEKOMZQLASYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685828 |
Source


|
| Record name | 5-Chloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methylphenyl)phenol | |
CAS RN |
1261955-16-1 |
Source


|
| Record name | 5-Chloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

